molecular formula C7H11Br B6283237 (1-bromoethenyl)cyclopentane CAS No. 1379452-68-2

(1-bromoethenyl)cyclopentane

Cat. No.: B6283237
CAS No.: 1379452-68-2
M. Wt: 175.1
InChI Key:
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Description

(1-Bromoethenyl)cyclopentane is an organic compound with the molecular formula C7H11Br It is a derivative of cyclopentane, where one of the hydrogen atoms is replaced by a bromoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-bromoethenyl)cyclopentane typically involves the bromination of cyclopentene followed by a dehydrohalogenation reaction. The process begins with the addition of bromine to cyclopentene to form 1,2-dibromocyclopentane. This intermediate is then treated with a strong base, such as potassium tert-butoxide, to induce elimination and form this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Bromoethenyl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different substituted cyclopentane derivatives.

    Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalo derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclopentadiene derivatives.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, alkoxide ions, and amines are commonly used in substitution reactions.

    Electrophiles: Hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2, Cl2) are used in addition reactions.

    Bases: Strong bases like potassium tert-butoxide or sodium hydride are used in elimination reactions.

Major Products Formed

    Substitution Products: Substituted cyclopentane derivatives, such as cyclopentanol or cyclopentyl ethers.

    Addition Products: Dihalo derivatives, such as 1,2-dibromoethylcyclopentane.

    Elimination Products: Cyclopentadiene derivatives.

Scientific Research Applications

(1-Bromoethenyl)cyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1-bromoethenyl)cyclopentane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond in the bromoethenyl group reacts with electrophiles to form addition products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A saturated hydrocarbon with a five-membered ring structure.

    Cyclopentene: An unsaturated hydrocarbon with a five-membered ring and one double bond.

    1,2-Dibromocyclopentane: A dibromo derivative of cyclopentane.

Uniqueness

(1-Bromoethenyl)cyclopentane is unique due to the presence of both a bromoethenyl group and a cyclopentane ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. Its ability to undergo multiple types of reactions, such as substitution, addition, and elimination, further enhances its versatility compared to similar compounds.

Properties

CAS No.

1379452-68-2

Molecular Formula

C7H11Br

Molecular Weight

175.1

Purity

95

Origin of Product

United States

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